2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the class of phenolic compounds, which are known for their diverse biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 207.27 g/mol.
The compound can be synthesized through various chemical methods, often involving the reaction of cyclopropylmethylamine with substituted phenolic compounds. Its synthesis and properties have been documented in various scientific literature, highlighting its relevance in medicinal chemistry and organic synthesis.
2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol is classified as a phenolic amine due to the presence of both a phenolic hydroxyl group and an amine functional group. This classification is significant as it influences the compound's reactivity and interactions in biological systems.
The synthesis of 2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and minimizing by-products. For instance, using a controlled temperature during the condensation phase can significantly affect the formation of the imine intermediate.
The molecular structure of 2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol features a cyclopropyl group attached to a methylene bridge leading to an amino group, which is further connected to a methoxy-substituted phenol ring.
InChI=1S/C12H17NO2/c1-15-12-5-4-10(6-11(12)14)8-13-7-9-2-3-9/h4-6,9,13-14H,2-3,7-8H2,1H3
This structure allows for various interactions within biological systems, making it a candidate for further pharmacological studies.
2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Each reaction type has implications for the compound's utility in synthetic chemistry and potential medicinal applications.
The mechanism of action for 2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol involves its interaction with specific biological targets. It may exert its effects by binding to enzymes or receptors within biological pathways, influencing their activity and leading to various physiological effects.
Data regarding specific molecular targets are still under investigation but may include modulation of neurotransmitter systems or enzyme inhibition relevant to therapeutic applications.
The physical properties of 2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol include:
Chemical properties include:
These properties are essential for determining suitable storage conditions and handling procedures in laboratory settings.
2-{[(Cyclopropylmethyl)amino]methyl}-6-methoxyphenol has several scientific applications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7